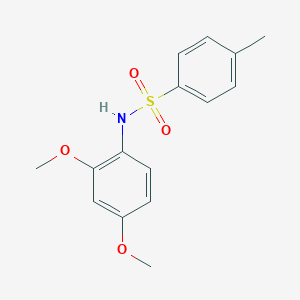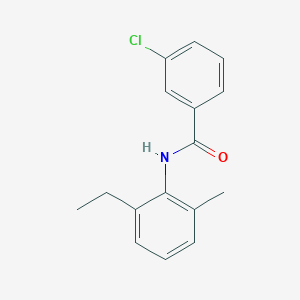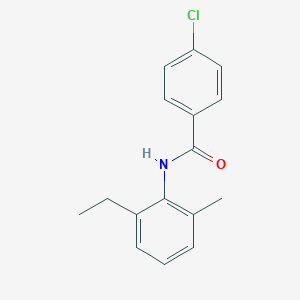
N-(2-ethyl-6-methylphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-phenoxyacetamide, commonly known as EPM, is a chemical compound that belongs to the family of acetamide derivatives. EPM has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of EPM is not fully understood, but it is believed to work through multiple pathways. EPM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EPM has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, EPM has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPM has been shown to have a variety of biochemical and physiological effects. EPM has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and reduce the risk of cardiovascular disease. EPM has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EPM is its low toxicity profile, making it a safe candidate for further research. EPM is also relatively easy and cost-effective to synthesize, making it accessible to researchers. However, one limitation of EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for EPM research. One potential area of research is the development of EPM-based drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another potential area of research is the development of EPM-based drugs for the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of EPM and its potential applications in other diseases.
Synthesemethoden
EPM can be synthesized by reacting 2-phenylacetic acid with 2-ethyl-6-methylaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with sodium phenoxyacetate to obtain EPM. The synthesis method is relatively simple and cost-effective, making EPM a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
EPM has been extensively studied for its potential therapeutic applications in various diseases. EPM has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has been studied for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. EPM has also been studied for its potential in treating cardiovascular diseases such as hypertension and atherosclerosis.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-9-7-8-13(2)17(14)18-16(19)12-20-15-10-5-4-6-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
GFPXVATURZTYJF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




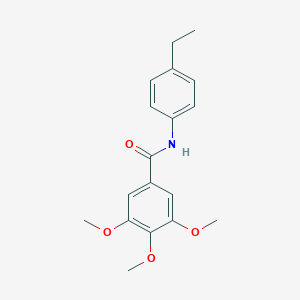
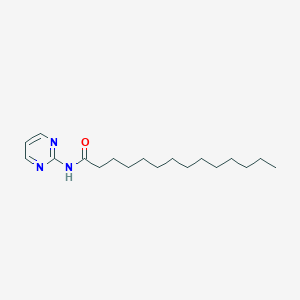


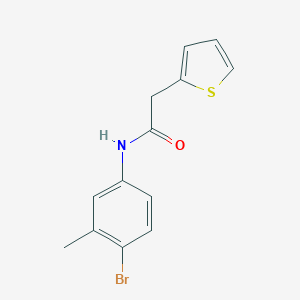
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)

